molecular formula C20H17N3S B2872166 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896023-30-6

6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B2872166
CAS No.: 896023-30-6
M. Wt: 331.44
InChI Key: ZYWCSNVWAYQMNC-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as the one you’re asking about, are part of a larger group of nitrogen-containing heterocyclic compounds . These compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyridazine derivatives often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .

Scientific Research Applications

Synthesis and Biological Activity

The compound "6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine" and its derivatives are part of extensive research in synthesizing new chemical entities with potential biological activities. For instance, synthesis techniques have been developed for various 6-substituted imidazo[1,2-b]pyridazines, exploring their central nervous system activity, and their potential in displacing diazepam from rat brain membranes, indicating a potential for neurological applications (Barlin et al., 1994). Furthermore, these compounds have been evaluated for their antioxidative properties, indicating a protective effect against lipid peroxidation in biological systems, suggesting an interest in their potential antioxidative mechanism (Kuş et al., 2004).

Anticancer and Antidepressant Potential

Research has also focused on the anticancer activities of related pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting the importance of structure-activity relationships in the development of potential cancer therapeutics (Abdellatif et al., 2014). Additionally, studies on benzo[b]thiophenes and their derivatives have shown promising antidepressant and sedative activities, further emphasizing the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in treating mood disorders (Wardakhan et al., 2013).

Antimicrobial and Antiviral Research

The synthesis and antibacterial evaluation of novel heterocyclic compounds, including those containing a sulfonamido moiety, have shown significant antimicrobial activities, pointing towards the utility of these compounds in developing new antibiotics (Azab et al., 2013). Moreover, the antiviral activities of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives have been investigated, revealing potent inhibitors against human cytomegalovirus and varicella-zoster virus, suggesting a pathway for the development of new antiviral agents (Galtier et al., 2003).

Future Directions

The field of nitrogen-containing heterocycles, including pyridazine derivatives, is a vibrant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

Properties

IUPAC Name

6-[(4-methylphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-12-11-19-21-18(13-23(19)22-20)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCSNVWAYQMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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